3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron
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Overview
Description
The compound “3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron” is a complex organic molecule with multiple functional groups, including diazenyl, hydroxy, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of diazenyl groups and the introduction of hydroxy and sulfonamide groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The diazenyl groups can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the diazenyl groups can produce amines.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the diazenyl groups can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The hydroxy and sulfonamide groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: A similar compound with diazenyl and hydroxy groups, used in organic synthesis and as a photoinitiator.
N,N-Dimethylformamide: A solvent with similar functional groups, used in various chemical reactions.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Properties
CAS No. |
80410-35-1 |
---|---|
Molecular Formula |
C95H133FeN30O19S2+ |
Molecular Weight |
2119.2 g/mol |
IUPAC Name |
3-[[3-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron |
InChI |
InChI=1S/2C43H57N15O5S.3C3H6O3.Fe/c1-7-57(8-2)22-12-20-45-41-48-42(46-21-13-23-58(9-3)10-4)50-43(49-41)47-30-14-11-15-31(26-30)51-53-34-24-29(6)35(25-28(34)5)54-56-39-38(60)19-17-33(40(39)61)52-55-36-27-32(64(44,62)63)16-18-37(36)59;1-7-57(8-2)20-12-18-45-41-48-42(46-19-13-21-58(9-3)10-4)50-43(49-41)47-30-14-11-15-31(24-30)51-52-33-22-29(6)34(23-28(33)5)53-55-36-26-37(40(61)27-39(36)60)56-54-35-25-32(64(44,62)63)16-17-38(35)59;3*1-2(4)3(5)6;/h11,14-19,24-27,59-61H,7-10,12-13,20-23H2,1-6H3,(H2,44,62,63)(H3,45,46,47,48,49,50);11,14-17,22-27,59-61H,7-10,12-13,18-21H2,1-6H3,(H2,44,62,63)(H3,45,46,47,48,49,50);3*2,4H,1H3,(H,5,6);/p+1 |
InChI Key |
STXCBEOFPUAQFQ-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CCN(CC)CCCNC1=NC(=NC(=N1)NC2=CC(=CC=C2)N=NC3=C(C=C(C(=C3)C)N=NC4=CC(=C(C=C4O)O)N=NC5=C(C=CC(=C5)S(=O)(=O)N)O)C)NCCCN(CC)CC.CCN(CC)CCCNC1=NC(=NC(=N1)NC2=CC(=CC=C2)N=NC3=C(C=C(C(=C3)C)N=NC4=C(C=CC(=C4O)N=NC5=C(C=CC(=C5)S(=O)(=O)N)O)O)C)NCCCN(CC)CC.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.[Fe] |
Origin of Product |
United States |
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